molecular formula C4H4N8O14 B190120 N-Nitrobis(2,2,2-trinitroethyl)amine CAS No. 19836-28-3

N-Nitrobis(2,2,2-trinitroethyl)amine

Cat. No. B190120
CAS RN: 19836-28-3
M. Wt: 388.12 g/mol
InChI Key: LNCKTXOIZCSHMB-UHFFFAOYSA-N
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Description

“N-Nitrobis(2,2,2-trinitroethyl)amine” is a chemical compound with the molecular formula C4H4N8O14 . It has an average mass of 388.120 Da and a monoisotopic mass of 387.984711 Da . It is also known by other names such as Ethanamine, N,2,2,2-tetranitro-N- (2,2,2-trinitroethyl)- .


Molecular Structure Analysis

The molecular structure of “N-Nitrobis(2,2,2-trinitroethyl)amine” can be represented by the InChI string: InChI=1S/C4H4N8O14/c13-6(14)3(7(15)16,8(17)18)1-5(12(25)26)2-4(9(19)20,10(21)22)11(23)24/h1-2H2 .

Scientific Research Applications

Graphene-Based Catalysts

Graphene-based (photo)catalysts have shown significant promise in the reduction of nitro compounds to amines, a transformation pivotal in organic chemistry for the synthesis of various biologically active molecules, drugs, dyes, polymers, and more. The use of graphene derivatives in catalyst synthesis enhances the rate of nitro compound reduction, offering advantages such as straightforward work-up, high catalytic prowess, and recovery. These developments in graphene-based catalysis suggest potential applications in the synthesis and transformation of compounds like N-Nitrobis(2,2,2-trinitroethyl)amine (Nasrollahzadeh et al., 2020).

Olefin Hydroamination

The formation of carbon-nitrogen bonds is a crucial process in the synthesis of many compounds relevant to pharmaceutical research. A method involving the linking of the carbon in an olefin to the nitrogen in a nitroaromatic compound, potentially including N-Nitrobis(2,2,2-trinitroethyl)amine, has been shown to be versatile and tolerates a wide range of chemical groups. This process is orthogonal to other aryl amine syntheses and showcases the adaptability and potential applications of nitroarenes and amines in synthetic chemistry (Gui et al., 2015).

Applications in Explosive Materials

Energetic Materials Synthesis

Research into the synthesis of energetic materials has revealed the importance of N-nitration by nitric acid, widely used in industries like explosives. Studies on hexahydro-1,3,5-triacetyl-s-triazine (TRAT) nitrated into hexahydro-1,3,5-trinitro-s-triazine (RDX) provide insights into the N-nitration mechanisms of tertiary amines, potentially relevant to the synthesis or transformation of N-Nitrobis(2,2,2-trinitroethyl)amine. Understanding these mechanisms is crucial for the safe and efficient production of explosives and related materials (Chen et al., 2013).

High-Energy Density Materials

A series of dense energetic N-trinitroethyl-substituted mono-, bis-, and tri-5-aminotetrazoles were synthesized, showcasing the potential for high-energy density materials. The interesting thermal stability, detonation properties, and low impact sensitivity of these materials highlight their practical application potential in industries that require highly energetic substances. These materials could pave the way for new applications or improvements in the field of explosives or propellants (Zhang et al., 2013).

properties

IUPAC Name

N,N-bis(2,2,2-trinitroethyl)nitramide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N8O14/c13-6(14)3(7(15)16,8(17)18)1-5(12(25)26)2-4(9(19)20,10(21)22)11(23)24/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCKTXOIZCSHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])N(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173574
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitrobis(2,2,2-trinitroethyl)amine

CAS RN

19836-28-3
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019836283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrobis(2,2,2-trinitroethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MJ Cawkwell, AC Burch, SR Ferreira… - Journal of Chemical …, 2021 - ACS Publications
Atom equivalent energies have been derived from which the gas-phase heat of formation of explosive molecules can be estimated from fast, semiempirical density functional tight …
Number of citations: 8 pubs.acs.org
M Jaidann, D Nandlall, A Bouamoul… - … Annual Conference of …, 2014 - apps.dtic.mil
To better design energetic materials and predict their energy output and response it is necessary to characterise these materials in terms of their energetics. Indeed, this characterisation …
Number of citations: 1 apps.dtic.mil
M Jaidann, H Abou-Rachid… - … Journal of Energetic …, 2016 - dl.begellhouse.com
This paper proposes a novel approach to predict Hugoniot properties to characterize explosives materials. The originality and uniqueness of the approach consists in using together …
Number of citations: 3 www.dl.begellhouse.com

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